Clinical Response Rate in Platinum-Refractory Ovarian Cancer vs. Expectant Management
Altretamine hydrochloride demonstrated a 10% objective response rate (ORR) in a Phase II trial of patients with platinum-refractory ovarian cancer, compared to a 0% response rate with best supportive care alone [1].
| Evidence Dimension | Objective Response Rate (ORR) |
|---|---|
| Target Compound Data | 10% (1 complete response, 2 partial responses out of 30 evaluable patients) |
| Comparator Or Baseline | Best supportive care (0% response rate expected) |
| Quantified Difference | 10 percentage points |
| Conditions | Phase II trial, 260 mg/m2/day orally for 14 days every 28 days, patients with prior platinum and paclitaxel therapy |
Why This Matters
This ORR provides a benchmark for efficacy in a patient population with limited treatment options, informing formulary inclusion and clinical trial design.
- [1] Markman M, Blessing JA, Moore D, Ball H, Lentz SS. Altretamine (hexamethylmelamine) in platinum-resistant and platinum-refractory ovarian cancer: A Gynecologic Oncology Group Phase II trial. Gynecol Oncol. 1998 Jun;69(3):226-9. View Source
